Thalidomide-O-C4-NH2 (hydrochloride)
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Overview
Description
Thalidomide - linker 9 is a compound derived from thalidomide, a drug that gained notoriety in the 1950s and 1960s due to its teratogenic effects. Thalidomide and its derivatives, including thalidomide - linker 9, have since been repurposed for various therapeutic applications, particularly in the field of cancer treatment and immunomodulation . Thalidomide - linker 9 is specifically designed for use in targeted protein degradation, a novel approach in drug discovery that aims to selectively degrade disease-causing proteins .
Mechanism of Action
Target of Action
The primary target of Thalidomide-O-C4-NH2 (hydrochloride), also known as Thalidomide - linker 9, is a protein called cereblon (CRBN) . CRBN is a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4) . The binding of Thalidomide-O-C4-NH2 (hydrochloride) to CRBN induces the recruitment of non-native substrates to CRL4 CRBN and their subsequent degradation .
Mode of Action
Thalidomide-O-C4-NH2 (hydrochloride) interacts with its target, CRBN, by binding to it . This binding induces the recruitment of non-native substrates to CRL4 CRBN . The recruited substrates are then degraded, which leads to a change in the protein composition of the cell .
Biochemical Pathways
The biochemical pathway affected by Thalidomide-O-C4-NH2 (hydrochloride) involves the degradation of proteins . By binding to CRBN, Thalidomide-O-C4-NH2 (hydrochloride) alters the substrate specificity of the CRL4 CRBN E3 ligase complex . This leads to the degradation of non-native substrates, affecting various downstream cellular processes .
Pharmacokinetics
As a synthesized e3 ligase ligand-linker conjugate, it is designed for use in protac technology This suggests that it may have properties that allow it to effectively enter cells, bind to its target, and induce protein degradation
Result of Action
The result of Thalidomide-O-C4-NH2 (hydrochloride)'s action is the degradation of specific proteins within the cell . . This can have various effects at the molecular and cellular level, depending on the specific proteins that are degraded.
Biochemical Analysis
Biochemical Properties
Thalidomide-O-C4-NH2 (hydrochloride) plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The primary target of Thalidomide-O-C4-NH2 (hydrochloride) is the cereblon (CRBN) E3 ubiquitin ligase . The nature of these interactions involves the binding of Thalidomide-O-C4-NH2 (hydrochloride) to CRBN, which increases the affinity of CRBN to the transcription factors IKZF1 and IKZF3 .
Cellular Effects
The effects of Thalidomide-O-C4-NH2 (hydrochloride) on cells are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The binding of Thalidomide-O-C4-NH2 (hydrochloride) to CRBN leads to ubiquitination and degradation of these neo-substrates, resulting in changes in gene expression .
Molecular Mechanism
The molecular mechanism of Thalidomide-O-C4-NH2 (hydrochloride) involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The binding of Thalidomide-O-C4-NH2 (hydrochloride) to CRBN leads to the ubiquitination and subsequent degradation of certain proteins .
Preparation Methods
The synthesis of thalidomide - linker 9 involves the preparation of small-molecule linkers that can be conjugated with thalidomide. These linkers are designed to enhance the solubility, cell permeability, and overall efficacy of the conjugate . The synthetic route typically involves the formation of a pentafluorophenyl ester intermediate, which is then reacted with thalidomide to form the final conjugate . Industrial production methods focus on optimizing the yield and purity of the compound through controlled reaction conditions and purification techniques .
Chemical Reactions Analysis
Thalidomide - linker 9 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of thalidomide - linker 9 can lead to the formation of hydroxylated derivatives, while reduction can yield amine-containing products .
Scientific Research Applications
Thalidomide - linker 9 has a wide range of scientific research applications. In chemistry, it is used as a tool for studying protein degradation pathways and developing new therapeutic agents . In biology, it helps in understanding the molecular mechanisms of protein degradation and the role of specific proteins in disease processes . In medicine, thalidomide - linker 9 is being investigated for its potential to treat various cancers, including multiple myeloma and certain types of leukemia . Additionally, it has applications in the pharmaceutical industry for the development of targeted therapies .
Comparison with Similar Compounds
Thalidomide - linker 9 is unique compared to other thalidomide derivatives due to its specific design for targeted protein degradation . Similar compounds include lenalidomide and pomalidomide, which also bind to cereblon but have different substrate specificities and therapeutic applications . Thalidomide - linker 9 shows higher affinity for certain substrates compared to these other compounds, making it a valuable tool in drug discovery and development .
Properties
IUPAC Name |
4-(4-aminobutoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5.ClH/c18-8-1-2-9-25-12-5-3-4-10-14(12)17(24)20(16(10)23)11-6-7-13(21)19-15(11)22;/h3-5,11H,1-2,6-9,18H2,(H,19,21,22);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXZGWPQXJYEPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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